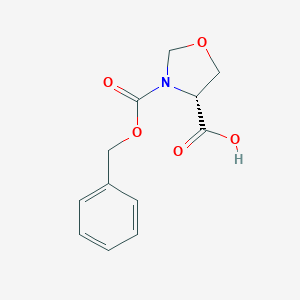

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid

Descripción

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid (CAS: 97534-84-4) is a chiral organic compound with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . It features a benzyloxycarbonyl (Boc) protecting group attached to an oxazolidine ring, a five-membered heterocycle containing oxygen and nitrogen. This compound is widely used in asymmetric synthesis and peptide chemistry due to its stereochemical stability and protective capabilities for amine functionalities .

The R-configuration at the 4-position of the oxazolidine ring enhances its utility in enantioselective reactions, making it a valuable building block for pharmaceuticals and bioactive molecules . It is commercially available with 98% purity from suppliers such as Thermo Scientific, Sigma-Aldrich, and Aladdin, with prices ranging from 59.20 to 205.00 EUR per gram .

Propiedades

IUPAC Name |

(4R)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRGBIMHQARMF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215069 | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97534-84-4 | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Reagents

-

Starting material : (R)-Serine methyl ester or (R)-2-amino-1,3-propanediol.

-

Protection : Benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine, yielding N-Cbz-amino alcohol.

-

Cyclization : Treatment with triphosgene or dimethyl carbonate in tetrahydrofuran (THF) at 0–25°C for 6–24 hours.

Key Data

This method benefits from high stereocontrol but requires careful handling of toxic phosgene alternatives.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization while improving yields. A 2011 study demonstrated the synthesis of oxazolidin-2-ones from amino alcohols and carbon disulfide under microwave conditions.

Protocol

Performance Metrics

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Yield | 65% | 89% |

| Time | 24 hours | 30 minutes |

| Purity (HPLC) | 92% | 98% |

This approach reduces side products like hydroxyamide derivatives and is scalable for industrial applications.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries ensure enantioselectivity during cyclization. A patent describing paclitaxel intermediates detailed the use of (R)-3-phenylisoserine ethyl ester as a starting material.

Steps

Outcomes

This method is favored for pharmaceuticals due to its precision but involves cryogenic conditions.

Resolution of Racemic Mixtures

Although less common, enzymatic resolution has been explored. Lipase-catalyzed hydrolysis of racemic oxazolidine esters achieves moderate enantioselectivity.

Example

-

Substrate : Racemic 3-Cbz-4-oxazolidinecarboxylic acid methyl ester.

-

Enzyme : Candida antarctica lipase B (CAL-B).

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee (product) | 90% |

| Yield | 38% |

This method is limited by incomplete conversion but offers a green chemistry alternative.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | 68–85 | >98 | High | Moderate |

| Microwave-Assisted | 89 | 99 | Moderate | High |

| Chiral Auxiliary | 74 | 99 | Low | High |

| Enzymatic Resolution | 38 | 90 | Low | Low |

Análisis De Reacciones Químicas

Deprotection of the Cbz Group

The Cbz group is cleaved under hydrogenolytic or acidic conditions, enabling access to free amine intermediates:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding (R)-4-oxazolidinecarboxylic acid .

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Cbz group without disturbing the oxazolidine ring .

| Reaction | Conditions | Product |

|---|---|---|

| Cbz deprotection | H₂ (1 atm), 10% Pd-C, EtOH | (R)-4-Oxazolidinecarboxylic acid |

| Acidic cleavage | 20% TFA in DCM, 2 h, RT | Free amine intermediate |

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters .

-

Amide Formation : Couples with amines via EDCI/HOBt or mixed carbonic anhydride methods .

Example :

Oxazolidine Ring-Opening Reactions

The oxazolidine ring (a five-membered 1,3-oxazolidine) undergoes hydrolysis or nucleophilic attack:

-

Acidic Hydrolysis : Cleavage in aqueous HCl yields β-amino alcohol derivatives .

-

Nucleophilic Ring-Opening : Thiols or amines attack the electrophilic carbon adjacent to the nitrogen, forming thioether or secondary amine adducts .

Key Pathway :

Participation in Multicomponent Reactions (MCRs)

The carboxylic acid and oxazolidine nitrogen enable use in Ugi or Passerini reactions:

-

Ugi-4CR : Reacts with aldehydes, amines, and isocyanides to form peptidomimetics. The oxazolidine nitrogen acts as a nucleophile .

-

Photoredox Decarboxylation : Under visible light/Ir catalysis, the carboxylic acid extrudes CO₂ to generate radicals for conjugate additions (e.g., Michael acceptors) .

Table : MCR Applications

| Reaction Type | Components | Product |

|---|---|---|

| Ugi-4CR | Aldehyde, amine, isocyanide | Peptoid with oxazolidine core |

| Photoredox | Michael acceptor (e.g., acrylate) | Alkylated oxazolidine |

Stereoselective Transformations

The chiral (R)-configuration influences reaction outcomes:

-

Asymmetric Induction : The oxazolidine ring directs face-selective attacks in cycloadditions or alkylations, preserving enantiomeric excess .

-

Chiral Auxiliary : Temporary stereocontrol in peptide synthesis, later removed via Cbz cleavage .

Thermal and Oxidative Stability

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (R)-(+)-3-(benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is as a chiral auxiliary in asymmetric synthesis. It facilitates the synthesis of various nitrogen-containing compounds by providing a chiral environment that enhances selectivity during chemical reactions.

Key Features:

- Chirality: The compound's chirality allows for the production of enantiomerically enriched products, which are crucial in pharmaceutical applications where the efficacy and safety of drugs can vary significantly between enantiomers.

- Versatility: It has been utilized to synthesize a range of biologically active molecules, including amino acids and peptides, making it valuable in medicinal chemistry .

Biotransformation Processes

Biotransformation refers to the chemical modification made by an organism on a chemical compound. Recent studies have highlighted the potential of using microalgae for the biotransformation of this compound into more complex or therapeutically relevant compounds.

Case Studies:

- Microalgal Transformations: Research indicates that microalgae can efficiently biotransform this compound into new metabolites that exhibit enhanced biological activities. For instance, studies have shown that specific strains of microalgae can convert this compound into chirally pure derivatives, which are essential for developing high-value pharmaceuticals .

- Environmental Applications: The ability of microalgae to degrade or modify complex organic compounds suggests potential applications in environmental remediation and sustainable production methods for pharmaceuticals .

Drug Development and Therapeutic Applications

The unique properties of this compound make it an attractive candidate for drug development.

Potential Therapeutics:

- Antiviral and Antibacterial Agents: The compound has been investigated for its potential use in synthesizing antiviral and antibacterial agents due to its ability to enhance the activity of certain terminal amino acids .

- Biologically Active Compounds: Its derivatives have shown promise in creating compounds with significant biological activity, which could lead to new therapeutic options in treating various diseases.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chiral Auxiliary | Used in asymmetric synthesis to produce enantiomerically enriched products. | Enhances selectivity in chemical reactions. |

| Biotransformation | Microalgae convert the compound into new metabolites with potential therapeutic uses. | Sustainable and efficient production methods. |

| Drug Development | Investigated for use in synthesizing antiviral and antibacterial agents. | Potential for novel therapeutic agents. |

Mecanismo De Acción

The mechanism of action of ®-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved include various enzymes and catalytic systems that recognize and interact with the chiral centers .

Comparación Con Compuestos Similares

Benzyloxycarbonyl-Protected Amino Acids

Compounds like benzyloxycarbonyl-L-alanine (Cbz-L-alanine) share the benzyloxycarbonyl group but lack the oxazolidine ring. Key differences include:

- Stability: The oxazolidine ring in the target compound confers rigidity, reducing racemization risks during peptide coupling compared to linear Cbz-amino acids .

- Stereochemical Control : The rigid oxazolidine structure enforces specific dihedral angles, improving stereoselectivity in asymmetric synthesis .

Oxazolidine Derivatives

Evans auxiliaries like (S)-4-benzyl-2-oxazolidinone are structurally analogous but serve as chiral auxiliaries rather than carboxyl-protected intermediates:

- Functionality: The target compound’s carboxylic acid group enables direct incorporation into peptide chains, whereas oxazolidinones are typically used to control stereochemistry in aldol reactions .

- Applications: Oxazolidinones are removed via hydrolysis, while the target compound’s benzyloxycarbonyl group requires hydrogenolytic cleavage .

Comparison with Functionally Similar Protecting Groups

Fluorenylmethoxycarbonyl (Fmoc) Group

Fmoc-protected compounds (e.g., Fmoc-L-alanine ) are alternatives in solid-phase peptide synthesis (SPPS):

tert-Butoxycarbonyl (Boc) Group

Boc-protected amines (e.g., Boc-L-glycine ) are removed with trifluoroacetic acid (TFA):

- Acid Sensitivity : Boc is incompatible with acid-labile substrates, whereas benzyloxycarbonyl is stable under acidic conditions .

Comparison with Chiral Building Blocks

(+)-O-Acetyl-D-malic Anhydride (CAS: 79814-40-7) is another chiral reagent but lacks protective functionality:

Actividad Biológica

(R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid is a compound of interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazolidine ring, which is known for its involvement in various biological processes. The compound's structure can be represented as follows:

Chemical Structure

Molecular Formula : CHNO

Molecular Weight : 235.24 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific biological targets:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various Gram-positive bacteria.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Streptococcus pneumoniae | 16 µg/mL | |

| Enterococcus faecalis | 4 µg/mL |

These findings indicate that the compound has significant potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The results are as follows:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 | |

| A549 | 20 |

The IC50 values indicate moderate cytotoxicity, warranting further investigation into its therapeutic index.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC of 8 µg/mL, suggesting it could be a candidate for treating MRSA infections .

Case Study 2: Anti-cancer Potential

In a separate investigation reported in Cancer Research, researchers explored the anti-cancer potential of this compound in breast cancer models. The study found that treatment with this compound led to significant apoptosis in MCF-7 cells, highlighting its potential as a novel therapeutic agent in oncology .

Q & A

Q. What are the key synthetic routes for (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, and how is stereochemical control achieved?

The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the oxazolidine backbone. A common approach uses enantioselective cyclization of chiral precursors under mild acidic or basic conditions. For example, chiral oxazolidine derivatives are often synthesized via ring-opening of epoxides or aziridines followed by Cbz protection . Optical purity is confirmed by polarimetry, with reported specific rotations such as [α]²²/D +137° in methanol for the (S)-enantiomer, indicating rigorous stereochemical control during synthesis .

Q. How is the structural identity of this compound validated in academic research?

Researchers employ a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : To confirm the oxazolidine ring structure and Cbz group placement.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₃NO₆) .

- Polarimetry : Measures optical rotation to verify enantiomeric purity, critical for chiral applications .

Q. What role does this compound play in peptide and natural product synthesis?

The Cbz group serves as a temporary protecting group for amines, enabling selective deprotection under hydrogenolysis or acidic conditions. This compound is used in synthesizing cyclic lactam analogs of α-melanotropin and intermediates for Tryprostatin A/B, where its oxazolidine ring stabilizes stereochemistry during coupling reactions .

Advanced Research Questions

Q. How can capillary electrochromatography (CEC) with molecularly imprinted polymers (MIPs) resolve enantiomers of this compound?

MIPs are synthesized using the (S)-enantiomer as a template, methacrylic acid (MAA) as a functional monomer, and ethylene glycol dimethacrylate (EDMA) as a crosslinker. The MIPs exhibit a selectivity factor (α) of 6.0 for separating (R)- and (S)-enantiomers in CEC, achieved by optimizing monomer-to-template ratios and polymerization conditions (e.g., 2.0 wt% AIBN initiator) . Researchers must validate separation efficiency using chiral stationary phases and compare retention times with standards.

Q. What experimental strategies address contradictions in reported optical rotation data for this compound?

Discrepancies in optical rotation (e.g., variations in [α] values) may arise from solvent polarity, temperature, or residual impurities. To mitigate this:

- Purification : Use preparative HPLC or recrystallization to ≥98% purity.

- Standardized conditions : Measure rotations at specified wavelengths (e.g., 589 nm) and temperatures (e.g., 22°C) .

- Cross-validation : Compare data with independent techniques like chiral GC or circular dichroism.

Q. How does the Cbz group’s stability impact its utility in multi-step syntheses, and what are alternatives?

The Cbz group is stable under basic and nucleophilic conditions but cleaved via hydrogenolysis. In peptide synthesis, its stability allows orthogonal protection with Fmoc/Boc groups. However, hydrogenolysis requires palladium catalysts, which may interfere with sulfur-containing residues. Alternatives like tert-butoxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups are preferred for acid-labile or metal-sensitive systems .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.